

Cellular Uptake Mechanisms of Levovist Particles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Levovist**
Cat. No.: **B238291**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovist®, a first-generation ultrasound contrast agent, is composed of galactose microparticles with entrapped air microbubbles.^[1] While its primary application is in diagnostic imaging to enhance the visualization of blood flow, the interaction of **Levovist** particles with cells at a microscopic level is of significant interest for therapeutic applications, including drug and gene delivery. Understanding the cellular uptake mechanisms of these microparticles is crucial for harnessing their full potential in targeted therapies. This technical guide provides a comprehensive overview of the core mechanisms governing the cellular internalization of **Levovist** particles, supported by experimental evidence and methodologies.

Core Cellular Uptake Mechanisms

The cellular uptake of **Levovist** particles is primarily governed by two distinct processes: phagocytosis, particularly by specialized cells of the reticuloendothelial system, and sonoporation, a phenomenon induced by the interaction of microbubbles with ultrasound. Emerging evidence also points to the role of endocytic pathways, which can be stimulated by ultrasound-mediated microbubble activity.

Phagocytosis

Phagocytosis is a fundamental biological process for the uptake of particulate matter and is a primary mechanism for the clearance of **Levovist** microbubbles from circulation. This process is predominantly carried out by phagocytic cells, such as Kupffer cells in the liver.

- Mechanism: In vitro and in vivo studies have demonstrated that **Levovist** microbubbles are recognized and engulfed by Kupffer cells.^[2] Upon internalization, the microbubbles are enclosed within a phagosome. Phase contrast microscopy has shown that following phagocytosis by cultured Kupffer cells, **Levovist** microbubbles gradually move towards the nucleus.^[2] Over a period of about 30 minutes, they decrease in size and eventually disappear as the gas within the microbubbles diffuses out.^[2] The composition of the microbubble shell can significantly influence the rate of phagocytosis, with some lipid compositions leading to uptake rates ranging from 0% to 99%.^[3]
- Significance: The phagocytic uptake of **Levovist** by Kupffer cells is the basis for liver-specific contrast enhancement in ultrasound imaging.^[2] For drug delivery applications, this inherent targeting of the reticuloendothelial system can be exploited to deliver therapeutic agents to the liver and spleen.

Sonoporation

Sonoporation refers to the temporary permeabilization of the cell membrane through the application of ultrasound in the presence of microbubbles like **Levovist**. This mechanism is a cornerstone of ultrasound-mediated drug and gene delivery.

- Mechanism: When exposed to an ultrasound field, **Levovist** microbubbles undergo volumetric oscillations.^[4] These oscillations can lead to several effects near a cell membrane:
 - Stable Cavitation: The microbubble oscillates without collapsing, inducing mechanical stress and microstreaming in the surrounding fluid, which can transiently increase membrane permeability.
 - Inertial Cavitation: The microbubble expands and violently collapses, generating shock waves and microjets that can create transient pores in the cell membrane.^{[5][6]} Studies using high-speed cameras have shown that **Levovist** microbubbles can expand to over ten times their initial diameter before collapsing.^[5] Scanning electron microscopy has

revealed the formation of small perforations at the site of bubble-cell interaction following ultrasound exposure.[5]

- Significance: Sonoporation allows for the direct entry of extracellular molecules, including drugs and genes, into the cytoplasm, bypassing the endo-lysosomal pathway.[6] The efficiency of sonoporation is influenced by ultrasound parameters (frequency, intensity, pulse duration), microbubble concentration, and the proximity of the microbubble to the cell.[7][8]

Endocytosis

Beyond the direct pore formation by sonoporation, ultrasound-stimulated microbubbles can also enhance cellular uptake through various endocytic pathways. This is often referred to as Ultrasound-Targeted Microbubble Destruction (UTMD)-enhanced endocytosis.[9][10]

- Mechanism: The mechanical stimulation from oscillating microbubbles can trigger cellular responses that upregulate endocytic activity.[3]
 - Clathrin-Mediated Endocytosis (CME): Studies have shown that ultrasound microbubble treatment can enhance the rate of CME.[11] This is evidenced by altered assembly of clathrin-coated pits and increased internalization of transferrin, a marker for CME.[11] UTMD has been observed to enhance clathrin expression and its accumulation at the plasma membrane.[9][10]
 - Caveolin-Mediated Endocytosis: There is also evidence suggesting the involvement of caveolin-mediated endocytosis in the uptake of molecules following low-power sonography in the presence of microbubbles.[3]
 - Macropinocytosis: For larger molecules, macropinocytosis, a process of non-specific bulk fluid uptake, may also be involved.[8][12]
- Significance: The stimulation of endocytosis provides an additional, and potentially more sustained, pathway for the cellular uptake of therapeutic agents compared to the transient pores created by sonoporation.[9][10] This mechanism is particularly relevant for the delivery of larger molecules and nanoparticles that may not efficiently pass through small sonoporation pores.[7][8]

Quantitative Data on Cellular Uptake

While specific quantitative data for **Levovist** particle uptake is not extensively available in a consolidated format, data from studies on similar microbubbles provide valuable insights.

Parameter	Finding	Cell Type/Model	Reference
Phagocytosis Rate	Ranged from 0% to 99% depending on the lipid composition of the microbubble shell.	Kupffer cells	[3]
Phagocytic Uptake of Different Agents	Sonozoid and Optison showed much greater uptake (99%) compared to Levovist (47%) and SonoVue (7.3%). Imaqvist showed no uptake.	In vitro study	[13]
Sonoporation Pore Size	Estimated to be around 110 ± 40 nm.	Not specified	[12][14]
Molecule Size and Uptake Pathway	FITC-labeled dextran of 4.4 to 70 kDa can enter cells through sonopores, while larger dextrans (>155 kDa) are primarily taken up via endocytosis after sonoporation.	Not specified	[8][12]
Gene Transfection Efficiency	Low-intensity ultrasound with Optison (an albumin-coated microbubble) showed a 10-fold increase in GFP-expressing muscle fibers, whereas no significant increase was observed with Levovist.	Mouse quadriceps muscle	[15]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to study the cellular uptake of microbubbles.

In Vitro Phagocytosis Assay

This protocol is designed to quantify the phagocytic uptake of **Levovist** particles by cultured phagocytic cells.

- Cell Culture:
 - Culture phagocytic cells, such as a macrophage cell line (e.g., J774A.1) or primary Kupffer cells, in appropriate culture medium and conditions.
 - Seed cells in multi-well plates or on coverslips suitable for microscopy.
- **Levovist** Preparation:
 - Reconstitute **Levovist** particles according to the manufacturer's instructions to a desired concentration.
 - For visualization, **Levovist** particles can be fluorescently labeled, or a fluorescent cargo can be co-incubated.
- Incubation:
 - Add the **Levovist** suspension to the cultured cells.
 - Incubate for various time points (e.g., 30 min, 1h, 2h) at 37°C.
- Washing:
 - After incubation, wash the cells multiple times with phosphate-buffered saline (PBS) to remove non-internalized particles.
- Analysis:

- Microscopy: Visualize the cells using phase-contrast or fluorescence microscopy to observe internalized particles. Confocal microscopy can be used for 3D reconstruction to confirm intracellular localization.
- Flow Cytometry: For a quantitative analysis of the percentage of cells that have taken up particles and the relative amount of uptake per cell, detach the cells and analyze them by flow cytometry.

In Vitro Sonoporation and Endocytosis Assay

This protocol investigates the cellular uptake of a model drug or fluorescent marker facilitated by ultrasound and **Levovist**.

- Cell Culture:

- Culture a chosen cell line (e.g., endothelial cells, cancer cells) on acoustically transparent dishes or in specialized chambers.

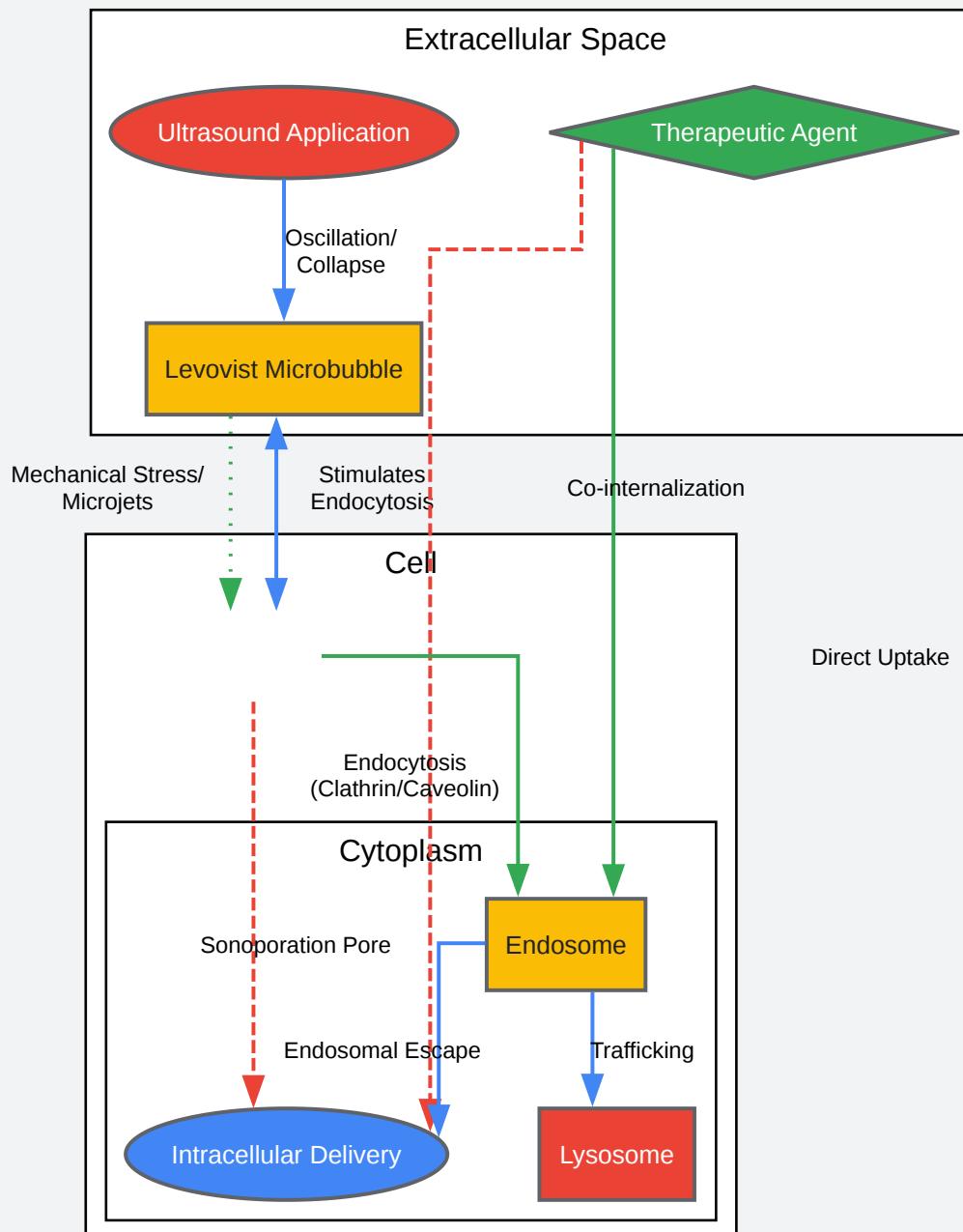
- Experimental Setup:

- Position the cell culture dish in a water bath coupled to an ultrasound transducer.
- Prepare a solution containing **Levovist** microbubbles and a fluorescent marker that cannot readily cross the cell membrane (e.g., propidium iodide for membrane perforation, or FITC-dextran of varying molecular weights to study pore size and endocytosis).

- Ultrasound Exposure:

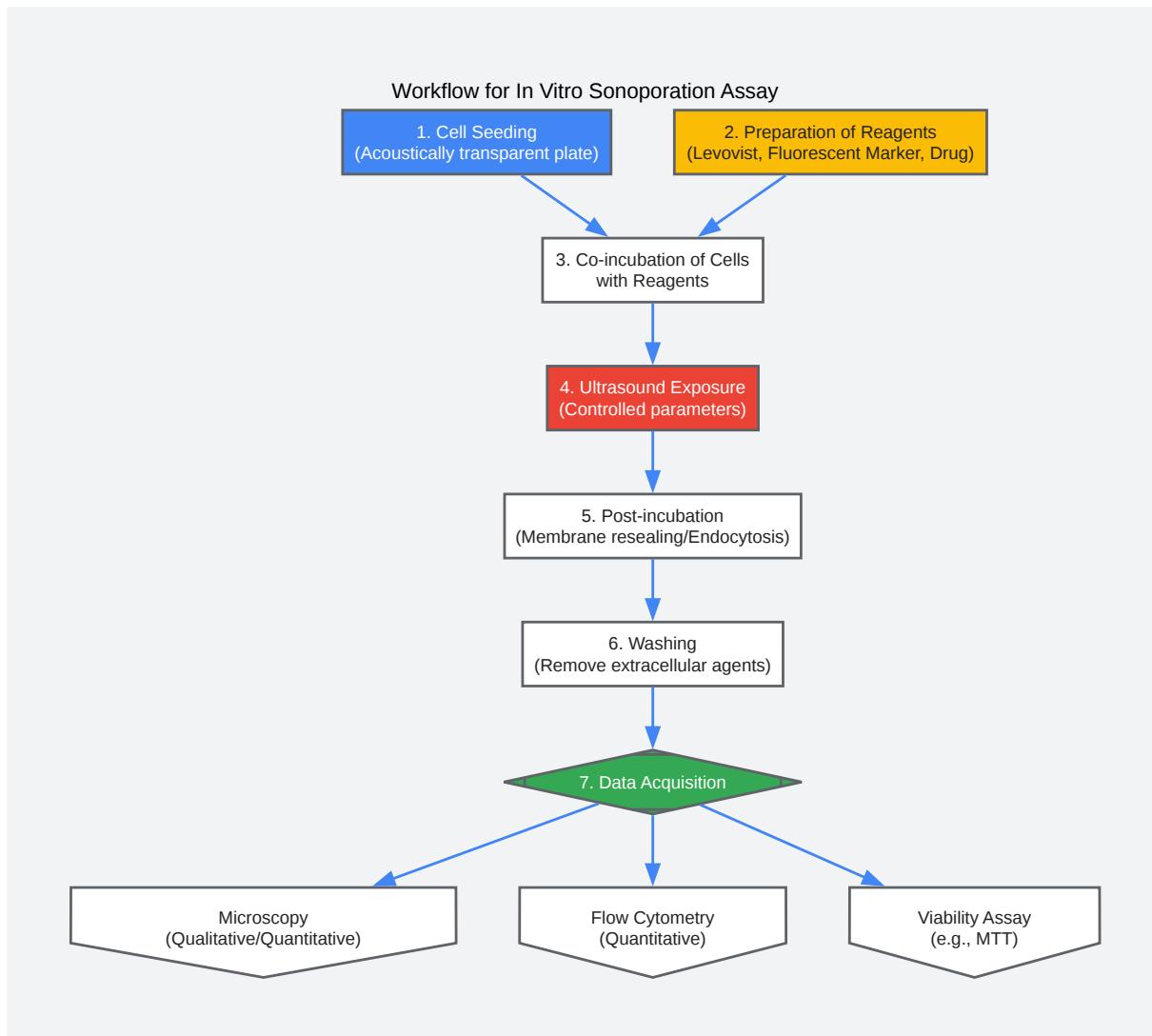
- Add the **Levovist** and fluorescent marker solution to the cells.
- Expose the cells to a defined ultrasound protocol (frequency, intensity, duty cycle, duration).

- Post-Exposure Incubation:


- Incubate the cells for a specific period to allow for membrane resealing and endocytic processes.

- To differentiate between sonoporation and endocytosis, experiments can be conducted at 4°C to inhibit endocytosis. Endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis, genistein for caveolin-mediated endocytosis) can also be used.
- Analysis:
 - Fluorescence Microscopy: Quantify the uptake of the fluorescent marker by imaging the cells and measuring the fluorescence intensity per cell.
 - Flow Cytometry: Provide a high-throughput quantification of cellular uptake.
 - Cell Viability Assay: Assess cell viability after treatment using assays such as MTT or trypan blue exclusion to determine the safety of the ultrasound parameters.

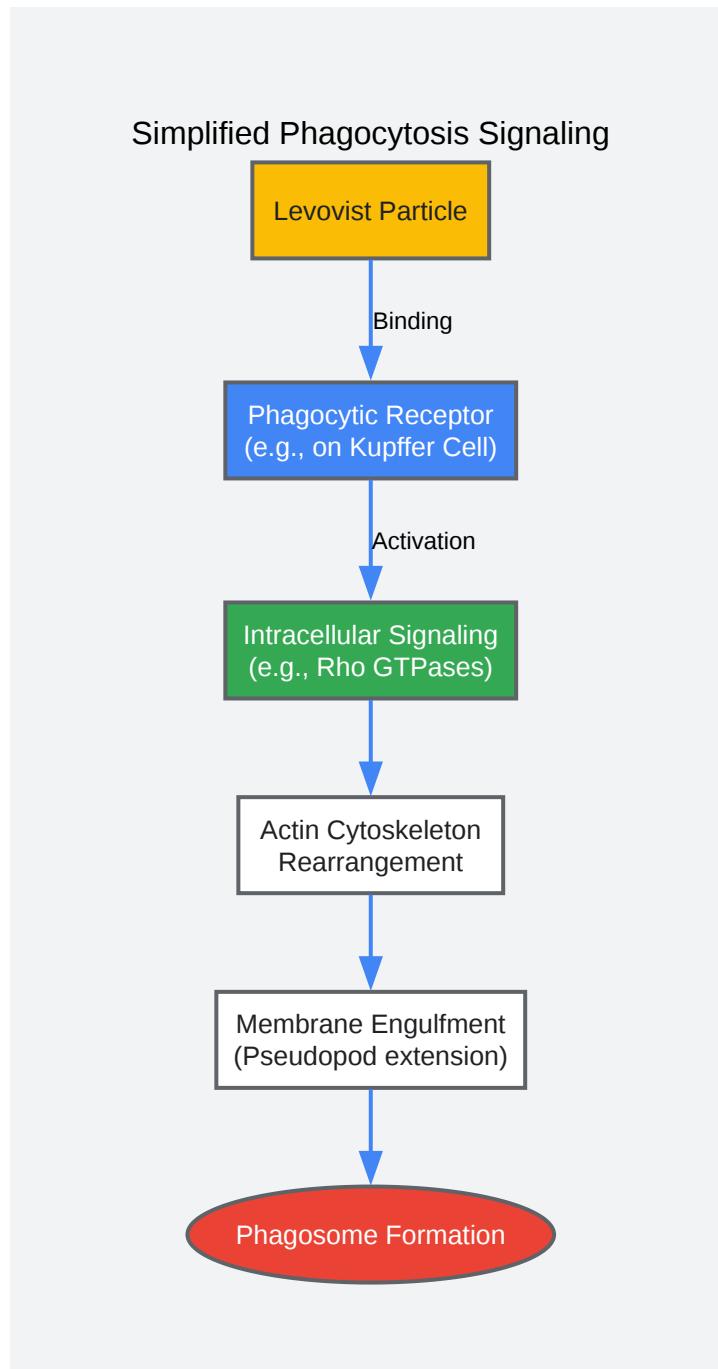
Visualizations: Signaling Pathways and Experimental Workflows


Sonoporation and Endocytosis Pathways

Cellular Uptake Pathways of Levovist with Ultrasound

[Click to download full resolution via product page](#)

Caption: Cellular uptake pathways of **Levovist** with ultrasound.


Experimental Workflow for In Vitro Sonoporation Study

[Click to download full resolution via product page](#)

Caption: Workflow for an in vitro sonoporation assay.

Phagocytosis Signaling Cascade (Simplified)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Early experience in the use of Levovist ultrasound contrast in the evaluation of liver masses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrasound contrast agent, Levovist microbubbles are phagocytosed by Kupffer cells-In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. In vitro methods to study bubble-cell interactions: Fundamentals and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonoporation by Single-Shot Pulsed Ultrasound with Microbubbles Adjacent to Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonoporation: Gene transfer using ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Landscape of Cellular Bioeffects Triggered by Ultrasound-Induced Sonoporation [mdpi.com]
- 8. Sonoporation: Underlying Mechanisms and Applications in Cellular Regulation – Bio Integration [bio-integration.org]
- 9. mdpi.com [mdpi.com]
- 10. Ultrasound targeted microbubble destruction stimulates cellular endocytosis in facilitation of adeno-associated virus delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ultrasound Microbubble Treatment Enhances Clathrin-Mediated Endocytosis and Fluid-Phase Uptake through Distinct Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-integration.org [bio-integration.org]
- 13. Quantitative contrast-enhanced ultrasound imaging: a review of sources of variability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. pubs.rsna.org [pubs.rsna.org]

- To cite this document: BenchChem. [Cellular Uptake Mechanisms of Levovist Particles: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b238291#cellular-uptake-mechanisms-of-levovist-particles\]](https://www.benchchem.com/product/b238291#cellular-uptake-mechanisms-of-levovist-particles)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com